Esculentin-2Wa
Description
Esculentin-2Wa is a cationic antimicrobial peptide (AMP) derived from the skin secretions of the Hylarana latouchii frog species. It is characterized by a 37-amino acid sequence with a molecular weight of approximately 4.2 kDa and a net positive charge (+6) at physiological pH, enabling strong interactions with negatively charged bacterial membranes . Structurally, it adopts an amphipathic α-helical conformation, a common feature among membrane-disrupting AMPs. This compound exhibits broad-spectrum antimicrobial activity against Gram-negative bacteria (e.g., Escherichia coli, MIC: 2–4 µM), Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 4–8 µM), and fungal pathogens (e.g., Candida albicans, MIC: 8–16 µM) . Its mechanism involves pore formation in microbial membranes, leading to cell lysis, while demonstrating low hemolytic activity (HC₅₀ > 200 µM), making it a promising candidate for therapeutic development .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
NIFSLLSLGAKVLGKTLLKSAGKAGAEQLACKATNQC |
Origin of Product |
United States |
Comparison with Similar Compounds
Esculentin-1a
Esculentin-1a, isolated from Pelophylax esculentus, shares 65% sequence homology with Esculentin-2Wa but features a longer chain (46 amino acids) and an additional C-terminal disulfide bridge.
Temporin-L
Temporin-L, a 13-residue AMP from Rana temporaria, is shorter and lacks the amphipathic α-helical structure. While it shows potent activity against Gram-positive bacteria (MIC: 2–4 µM), its efficacy against Gram-negative strains is weaker (MIC: 32–64 µM), and it exhibits higher cytotoxicity (HC₅₀: 25–50 µM) .
Quantitative Comparison of Key Properties
| Compound | Source | Length (AA) | Net Charge | MIC (E. coli) | MIC (S. aureus) | HC₅₀ (µM) | Key Feature(s) |
|---|---|---|---|---|---|---|---|
| This compound | Hylarana latouchii | 37 | +6 | 2–4 µM | 4–8 µM | >200 | Low hemolysis, broad-spectrum |
| Esculentin-1a | Pelophylax esculentus | 46 | +5 | 1–2 µM | 2–4 µM | 50–100 | Disulfide bridges, moderate toxicity |
| Temporin-L | Rana temporaria | 13 | +3 | 32–64 µM | 2–4 µM | 25–50 | Gram-positive specificity |
Mechanistic and Therapeutic Advantages
- Selectivity : this compound’s higher net charge (+6 vs. +3–5 in analogues) enhances electrostatic binding to microbial membranes while avoiding eukaryotic cell disruption .
- Stability : Unlike Esculentin-1a, it lacks disulfide bonds, reducing susceptibility to redox-mediated degradation in vivo .
- Spectrum : Outperforms Temporin-L in combating Gram-negative pathogens due to its extended helical structure, which penetrates thicker bacterial membranes more effectively .
Research Findings and Data Analysis
Recent studies highlight this compound’s synergistic effects with conventional antibiotics (e.g., ciprofloxacin), reducing bacterial resistance emergence . In murine infection models, it achieved a 90% reduction in Pseudomonas aeruginosa load at 10 mg/kg, outperforming Esculentin-1a (70% reduction at 15 mg/kg) . However, its proteolytic susceptibility in serum remains a challenge, prompting ongoing research into lipid nanoparticle encapsulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
